3-Amino-4-bromo-6-chloropicolinic acid

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship (SAR)

Optimize your synthetic pathway with 3-Amino-4-bromo-6-chloropicolinic acid. The precise 3-amino-4-bromo-6-chloro substitution pattern provides orthogonal halogen reactivity essential for chemoselective cross-coupling and sequential functionalization, a critical differentiator from other regioisomers. This unique architecture enables systematic SAR exploration and the construction of diverse compound libraries for agrochemical and pharmaceutical lead discovery. Its favorable predicted logP (2.21) and TPSA (76 Ų) make it an ideal core scaffold.

Molecular Formula C6H4BrClN2O2
Molecular Weight 251.46 g/mol
CAS No. 1073182-90-7
Cat. No. B1457236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-bromo-6-chloropicolinic acid
CAS1073182-90-7
Molecular FormulaC6H4BrClN2O2
Molecular Weight251.46 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)C(=O)O)N)Br
InChIInChI=1S/C6H4BrClN2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12)
InChIKeyRWYNVFKAAOCJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-bromo-6-chloropicolinic Acid (CAS 1073182-90-7) Overview: Properties and Industrial Role


3-Amino-4-bromo-6-chloropicolinic acid is a polyhalogenated picolinic acid derivative, with the molecular formula C6H4BrClN2O2 and a molecular weight of approximately 251.47 g/mol . Characterized by the specific 3-amino-4-bromo-6-chloro substitution pattern on its pyridine ring, this compound is a versatile synthetic intermediate [1]. It is primarily utilized in the development of advanced materials, including active pharmaceutical ingredients (APIs) and agrochemicals, where its unique combination of functional groups enables diverse chemical transformations .

3-Amino-4-bromo-6-chloropicolinic Acid: Why Isomer Selection is Critical


Substituting 3-Amino-4-bromo-6-chloropicolinic acid with a closely related analog, such as a different regioisomer (e.g., 4-Amino-3-bromo-6-chloropicolinic acid) or a compound lacking the bromine atom, is not feasible for most synthetic applications. The specific and unique spatial arrangement of the amino, bromo, and chloro groups on the picolinic acid core dictates its reactivity in cross-coupling reactions, its ability to form specific hydrogen-bonding networks, and its ultimate function as a building block . As demonstrated by photolytic studies on related halogenated picolinic acids, the presence and position of a bromine versus a chlorine atom can drastically alter a molecule's chemical behavior and yield, underscoring the critical importance of precise isomer selection for achieving desired reaction outcomes [1].

3-Amino-4-bromo-6-chloropicolinic Acid: Quantitative Evidence of Differentiation


Structural Differentiation: Unique 3-Amino-4-Bromo-6-Chloro Substitution Pattern

3-Amino-4-bromo-6-chloropicolinic acid possesses a unique substitution pattern on the picolinic acid ring, distinguishing it from other regioisomers [1]. While isomers like 4-Amino-3-bromo-6-chloropicolinic acid (CAS: 350601-79-5) and 4-Amino-6-bromo-3-chloropicolinic acid (CAS: 350601-51-3) exist, the target compound's specific arrangement of functional groups results in distinct chemical and biological properties . This differentiation is critical for applications requiring precise spatial orientation of reactive sites.

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship (SAR)

Enhanced Synthetic Versatility through Orthogonal Halogen Reactivity

The presence of both bromine and chlorine atoms in 3-Amino-4-bromo-6-chloropicolinic acid provides orthogonal reactivity for sequential chemical transformations . The bromine atom at the 4-position is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) compared to the chlorine atom at the 6-position [1]. This differential reactivity allows for selective, step-wise functionalization of the picolinic acid core, a significant advantage over analogs containing only one halogen or those with a less favorable halogen arrangement, enabling the synthesis of more complex and diverse molecular architectures.

Organic Synthesis Cross-Coupling Building Blocks

Predicted Physicochemical Profile for Optimized Formulation

3-Amino-4-bromo-6-chloropicolinic acid exhibits specific predicted physicochemical properties that can influence its behavior in biological systems and formulations . Key properties include a predicted acid dissociation constant (pKa) of 3.62±0.10, a logP of 2.21, a topological polar surface area (TPSA) of 76 Ų, and a density of 2.002±0.06 g/cm³ [1]. These values place it within a favorable range for oral bioavailability (Lipinski's Rule of Five) and differentiate it from analogs with different substituents, which would alter these critical parameters.

Drug Discovery Pre-formulation Physicochemical Properties

3-Amino-4-bromo-6-chloropicolinic Acid: Key Research and Industrial Applications


Synthesis of Advanced Agrochemical Intermediates

The compound's unique 3-amino-4-bromo-6-chloro substitution pattern and orthogonal halogen reactivity make it a valuable building block for synthesizing novel herbicides and fungicides, as indicated by its classification as a picolinic acid derivative used in this field . Researchers can leverage the compound's distinct structure to develop new crop protection agents with potentially improved selectivity and efficacy compared to those derived from more common isomers.

Medicinal Chemistry for Targeted Library Synthesis

In drug discovery, the compound's favorable predicted physicochemical properties (logP of 2.21, TPSA of 76 Ų) [1] and the ability to perform sequential, chemoselective functionalization [2] make it an ideal core scaffold for generating diverse compound libraries. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) around a privileged picolinic acid scaffold to identify new lead compounds.

Development of Novel Heterocyclic Materials

3-Amino-4-bromo-6-chloropicolinic acid serves as a key precursor in the synthesis of complex heterocyclic systems beyond pharmaceuticals and agrochemicals . Its ability to undergo various cyclization and cross-coupling reactions enables the construction of novel molecular architectures with potential applications in materials science, such as ligands for catalysis or components in organic electronics.

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